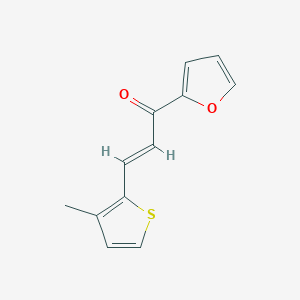

(2E)-1-(Furan-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Description

(2E)-1-(Furan-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities This compound features a furan ring and a thiophene ring, which are heterocyclic structures containing oxygen and sulfur atoms, respectively

Properties

IUPAC Name |

(E)-1-(furan-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-9-6-8-15-12(9)5-4-10(13)11-3-2-7-14-11/h2-8H,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQPGVBSYRSIRH-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(Furan-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods: In an industrial setting, the production of (2E)-1-(Furan-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated ketone moiety into saturated ketones or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol can be employed.

Substitution: Halogenating agents, Grignard reagents, or organolithium compounds can be used for substitution reactions.

Major Products Formed:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated, alkylated, or arylated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine: Potential use as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-1-(Furan-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated ketone moiety can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

- (2E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one

- (2E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one

- (2E)-1-(Furan-2-yl)-3-(4-methylphenyl)prop-2-en-1-one

Comparison:

(2E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one: Lacks the sulfur atom in the thiophene ring, which may affect its electronic properties and reactivity.

(2E)-1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one:

(2E)-1-(Furan-2-yl)-3-(4-methylphenyl)prop-2-en-1-one: Contains a methyl-substituted phenyl ring instead of a thiophene ring, which may influence its biological activity and interactions.

Biological Activity

(2E)-1-(Furan-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, exhibits a range of biological activities attributed to its unique structural characteristics. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has the following molecular formula and weight:

- Molecular Formula : C₁₂H₁₀O₂S

- Molecular Weight : 218.27 g/mol

Chalcones are known for their diverse biological properties, which include anti-inflammatory, antioxidant, and anticancer activities. The presence of furan and thiophene rings enhances its reactivity and potential interactions with biological targets.

The biological activity of (2E)-1-(Furan-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can be attributed to several mechanisms:

- Michael Acceptors : The α,β-unsaturated ketone moiety can act as a Michael acceptor, facilitating covalent bond formation with nucleophilic sites on proteins and enzymes. This interaction may lead to the inhibition of specific enzyme activities.

- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by disrupting cellular processes and signaling pathways.

- Antioxidant Activity : Its structure allows it to scavenge free radicals, thus contributing to its antioxidant properties.

Anticancer Properties

Research indicates that (2E)-1-(Furan-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation effectively. The following table summarizes the findings from selected studies:

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Case Studies

Several case studies highlight the compound's efficacy in various biological contexts:

- Study on Cancer Cell Lines : A comprehensive study examined the effects of (2E)-1-(Furan-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one on HT-29 cells. Results indicated a dose-dependent inhibition of cell growth, with significant morphological changes observed under microscopy, suggesting apoptosis induction.

- Antioxidant Activity Assessment : An assessment of the compound's antioxidant capacity was conducted using DPPH and ABTS assays. The results demonstrated a high scavenging ability comparable to standard antioxidants such as ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.